1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine
Overview
Description
1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 4-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by the 4-fluoro-2-methylphenyl group.
Final amination:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can serve as a lead compound or intermediate in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors or enzymes.
Industrial Applications: The compound may find use in the development of agrochemicals or other industrial chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 4-fluoro-2-methylphenyl group can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure is known to interact with various biological pathways, potentially modulating neurotransmitter release or receptor activity.
Comparison with Similar Compounds
Piperidine Derivatives: Other piperidine-based compounds, such as piperine and evodiamine, exhibit similar pharmacological properties and are used in various therapeutic applications.
Uniqueness: this compound is unique due to the specific substitution pattern on the phenyl ring (4-fluoro-2-methyl) and the presence of the amine group on the piperidine ring
Properties
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-8-12(14)3-2-11(10)9-16-6-4-13(15)5-7-16/h2-3,8,13H,4-7,9,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLVBDYSCSPABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCC(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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